

Application Notes and Protocols for Site-Specific Conjugation of Calicheamicin to Antibodies

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Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics that induce double-strand DNA breaks, leading to cancer cell death.[1] Their exceptional potency makes them ideal payloads for antibody-drug conjugates (ADCs), a targeted cancer therapy approach that combines the specificity of a monoclonal antibody (mAb) with the cell-killing power of a cytotoxic agent.[2] Two calicheamicin-based ADCs, gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), have received regulatory approval for the treatment of acute myeloid leukemia and acute lymphoblastic leukemia, respectively.[3][4]

However, these first-generation ADCs were developed using conventional conjugation methods that result in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites.[3][4] This heterogeneity can lead to challenges in manufacturing, characterization, and can negatively impact the therapeutic window due to potential issues with stability, aggregation, and off-target toxicity.[3][4]

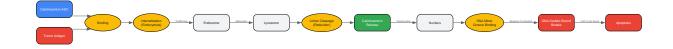
Recent advancements in site-specific conjugation technologies have enabled the production of homogeneous ADCs with a defined DAR and specific drug placement.[5] This approach offers several advantages, including improved pharmacokinetics, a wider therapeutic index, and enhanced overall performance.[4] This document provides detailed application notes and



protocols for the site-specific conjugation of **calicheamicin** to antibodies, focusing on the engineered cysteine methodology.

Mechanism of Action and Signaling Pathway

The mechanism of action of a site-specific **calicheamicin** ADC begins with the binding of the antibody component to a specific antigen on the surface of a cancer cell. This is followed by the internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis. Once inside the cell, the ADC is trafficked to the lysosome. The intracellular environment, particularly the presence of reducing agents like glutathione, facilitates the cleavage of the disulfide linker, releasing the **calicheamicin** payload. The released **calicheamicin** then translocates to the nucleus, where it binds to the minor groove of DNA. This binding event initiates a chemical reaction, known as the Bergman cyclization, which generates a highly reactive diradical species. This diradical abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks and subsequent cell cycle arrest and apoptosis.



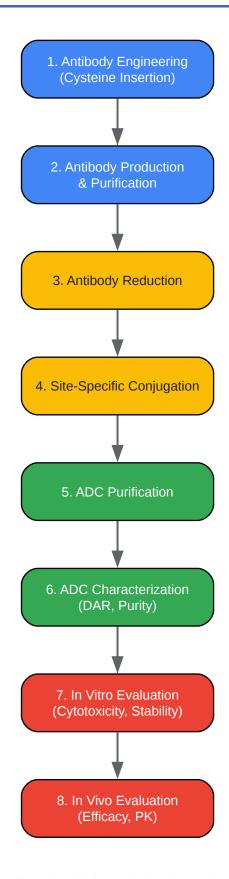
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Caption: Mechanism of action of a site-specific calicheamicin ADC.

Experimental Workflow for Site-Specific ADC Generation and Characterization

The overall workflow for creating and evaluating a site-specific **calicheamicin** ADC involves several key stages, from the initial engineering of the antibody to in vivo efficacy studies.





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Caption: General workflow for site-specific ADC development.



Data Presentation: Comparison of Calicheamicin ADC Linker Technologies

The choice of linker and conjugation strategy significantly impacts the stability, potency, and overall performance of a **calicheamicin** ADC. The following tables summarize quantitative data comparing traditional heterogeneous conjugation with a site-specific "linkerless" disulfide approach.

| Table 1: In Vivo Stability of Different Calicheamicin ADC Linkers | | | |
|---|--|--|--|
| Linker Type | Linker Name/Description | Key Feature | In Vivo Stability |
| Hydrazone-Disulfide | AcButDMH | Acid-cleavable hydrazone and sterically hindered disulfide | Less stable in mouse and human plasma[3] |
| Disulfide ("Linkerless") | Direct disulfide bond to engineered cysteine | Increased stability and homogeneity | 50% of drug remains conjugated after 21 days in vivo[4][6] |
| | | | |
| Table 2: In Vitro Cytotoxicity of Calicheamicin ADCs with Different Linkers | | | |
| Linker Type | ADC Name | Cell Line | IC50 (nmol/L) |
| Hydrazone ("Carbohydrate Conjugate") | P67.6 | HL-60 | <0.006 (ng/mL cal equiv)[7] |
| Disulfide ("Linkerless") | aCD22-cal ADC | WSU-DLCL2 | 0.05[1] |
| Disulfide ("Linkerless") | aCD22-cal ADC | ВЈАВ | 0.12[1] |



| Table 3: In Vivo Efficacy of Calicheamicin ADCs with Different Linkers | | | |
|--|--|--|---|
| Linker Type | ADC & Dose | Xenograft Model | Observed Efficacy |
| Hydrazone ("Carbohydrate Conjugate") | P67.6 (300 μg/kg, three times) | HL-60 subcutaneous xenografts | Long-term, tumor-free survivors[7] |
| Disulfide ("Linkerless") | aCD22-cal ADC & aLy6E-cal ADC (3 mg/kg, single dose) | CD22+ non-Hodgkin lymphoma & HER2+ breast cancer xenografts | Tumor regression observed through day 21[1] |

Experimental Protocols

Protocol 1: Engineering of Cysteine Residues into Antibodies

Site-specific conjugation can be achieved by introducing cysteine residues at specific sites within the antibody sequence through site-directed mutagenesis.

- Site Selection: Identify suitable sites for cysteine mutation based on solvent accessibility and minimal impact on antibody structure and function. The light chain position K149C (LC K149C) has been shown to provide good stability.[8]
- Mutagenesis: Use a commercially available site-directed mutagenesis kit to introduce the desired cysteine codon into the antibody expression vector.
- Vector Sequencing: Verify the correct mutation and the integrity of the rest of the antibody sequence by DNA sequencing.
- Antibody Expression and Purification: Transfect a suitable mammalian cell line (e.g., CHO cells) with the engineered antibody vector for transient or stable expression. Purify the secreted antibody from the cell culture supernatant using standard methods such as Protein A affinity chromatography.[9]



Protocol 2: Reduction of Engineered Cysteine Thiols

The engineered cysteine residues are often capped with glutathione or other small molecules during expression and need to be reduced to make them available for conjugation.

- Reagent Preparation:
 - Prepare a stock solution of tris(2-carboxyethyl)phosphine (TCEP) at 10 mM in a suitable buffer (e.g., PBS).
 - Prepare the antibody solution at 1-2 mg/mL in a degassed buffer such as PBS, pH 7.0-7.5.
- Reduction Reaction:
 - Add TCEP to the antibody solution at a 10-fold molar excess.
 - Incubate the reaction mixture for 30 minutes at room temperature.
- Removal of Reducing Agent:
 - Immediately purify the reduced antibody to remove excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer (e.g., PBS, pH 7.0-7.5).[10]

Protocol 3: Site-Specific Conjugation with Maleimide-Activated Calicheamicin

This protocol describes the conjugation of a maleimide-activated **calicheamicin** derivative to the reduced engineered cysteine residues on the antibody.

- Reagent Preparation:
 - Prepare a stock solution of the maleimide-activated calicheamicin derivative (e.g., nitroPDS-NAc-calicheamicin) at 10 mM in an organic solvent such as DMSO.
- Conjugation Reaction:
 - Add the maleimide-activated calicheamicin solution to the reduced antibody solution at a
 5-fold molar excess of the drug-linker.



- Incubate the reaction for 1 hour at room temperature with gentle mixing.
- Capping of Unreacted Thiols:
 - To quench the reaction and cap any unreacted maleimide groups, add N-acetylcysteine or cysteine to the reaction mixture at a final concentration of 10 mM.

Protocol 4: Purification of the Antibody-Drug Conjugate

Purification is essential to remove unconjugated drug-linker, excess capping agent, and any aggregates.

- Size-Exclusion Chromatography (SEC):
 - Use a pre-packed SEC column (e.g., Sephadex G-25 or Superdex 200) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[11][12]
 - Load the conjugation reaction mixture onto the column.
 - Collect fractions corresponding to the monomeric ADC peak, which will elute first.
- Hydrophobic Interaction Chromatography (HIC):
 - HIC can be used as an orthogonal purification method to separate ADC species with different DARs and remove impurities.[13]
 - A typical HIC protocol involves using a high salt concentration in the mobile phase to promote binding to the hydrophobic stationary phase, followed by a decreasing salt gradient to elute the ADC species.[14][15]

Protocol 5: Characterization of the Antibody-Drug Conjugate

A. Determination of Drug-to-Antibody Ratio (DAR) by LC-MS:

• Sample Preparation: Reduce the purified ADC by treating it with a reducing agent like DTT (e.g., 50 mM DTT at 37°C for 30 minutes) to separate the light and heavy chains.[16]



• LC-MS Analysis:

- Inject the reduced ADC sample onto a reverse-phase HPLC column coupled to a high-resolution mass spectrometer (e.g., Q-TOF).[17][18]
- Separate the light and heavy chains using a suitable gradient.

Data Analysis:

- Deconvolute the mass spectra of the light and heavy chain peaks to determine their molecular weights.
- Calculate the number of conjugated drugs on each chain based on the mass shift compared to the unconjugated chains.
- Determine the weighted average DAR by integrating the peak areas of the different drugloaded species in the chromatogram.[16]

B. Purity and Aggregation Analysis by SEC:

- Sample Analysis: Inject the purified ADC onto a calibrated SEC column.[12]
- Data Analysis: Determine the percentage of monomeric ADC and the presence of any high molecular weight aggregates by integrating the peak areas in the chromatogram.

Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[19][20]
- ADC Treatment: Treat the cells with serial dilutions of the calicheamicin ADC and appropriate controls (e.g., unconjugated antibody, isotype control ADC).
- Incubation: Incubate the plates for 72-96 hours.[21]
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals in viable cells.[19][20]



- Solubilization and Absorbance Measurement: Solubilize the formazan crystals and measure the absorbance at 570 nm.[19][20]
- Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[20]

Protocol 7: In Vivo Efficacy Studies in Xenograft Models

- Xenograft Model Establishment:
 - Implant human cancer cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[22][23]
 - Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- ADC Administration:
 - Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, unconjugated antibody, isotype control ADC, and calicheamicin ADC).
 - Administer the treatments intravenously at the desired dose and schedule.
- Tumor Growth Monitoring:
 - Measure tumor volume and mouse body weight 2-3 times per week.
- Data Analysis:
 - Plot the mean tumor volume over time for each treatment group.
 - Calculate tumor growth inhibition (TGI) to assess the antitumor activity of the ADC. [24]

Conclusion

Site-specific conjugation of **calicheamicin** to antibodies represents a significant advancement in ADC technology, offering the potential for more homogeneous, stable, and effective cancer therapeutics. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug developers working in this exciting field. By



leveraging these methodologies, it is possible to develop next-generation **calicheamicin** ADCs with improved therapeutic properties.

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